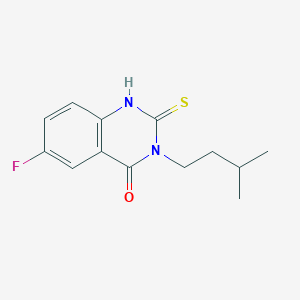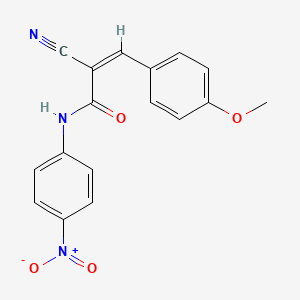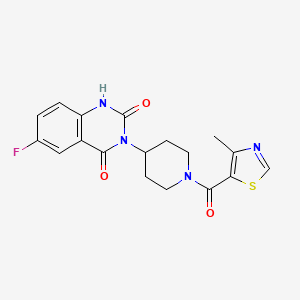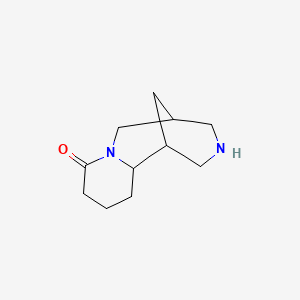
6-fluoro-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can often be found in the methods section of scientific papers .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. Information on this can often be found in the experimental or results sections of scientific papers .Physical And Chemical Properties Analysis
This includes properties such as boiling point, melting point, solubility, and stability. These properties can often be found in chemical databases or scientific literature .Applications De Recherche Scientifique
Quinazolin-4-one Derivatives in AMPA Receptor Antagonism
A series of compounds including variations of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones were prepared to explore their potential as AMPA receptor inhibitors. These studies helped understand the structure-activity relationship for AMPA receptor inhibition, contributing to the development of new antagonists in this category (Chenard et al., 2001).
Antibacterial Properties and Crystal Structure Analysis
A new derivative of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was synthesized and its antibacterial properties were evaluated. The compound's crystal structure and Hirshfeld surface analysis were also conducted, providing insights into its potential application in combating bacterial strains (Geesi, 2020).
Antimicrobial Activity of Quinazolin-4-one Derivatives
Research on pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives revealed significant antimicrobial activity. The synthesis of these compounds using microwave irradiation and their characterization led to an evaluation of their antimicrobial properties (Raval, Desai, & Desai, 2012).
Cytotoxicity Evaluation in Cancer Research
The synthesis and primary cytotoxicity evaluation of new esters and hydrazides derived from quinazolin-4-one derivatives showed potential applications in cancer research. Some of these compounds exhibited favorable cytotoxicity against renal cancer cell lines, suggesting their potential as therapeutic agents (Gürsoy & Karalı, 2003).
Histone Deacetylase Inhibition for Alzheimer's Disease Treatment
Quinazolin-4-one derivatives containing a hydroxamic acid moiety were synthesized and found to be selective HDAC6 inhibitors. These compounds enhanced synaptic activities of neuronal cells and showed promise in the treatment of Alzheimer's disease (Yu et al., 2013).
Antiviral Activities Against Respiratory and Biodefense Viruses
A study on 2,3-disubstituted quinazolin-4(3H)-ones synthesized by microwave technique revealed their potential antiviral properties against influenza, SARS corona, dengue, yellow fever, and other viruses. This research is crucial in the development of novel antiviral drugs (Selvam et al., 2007).
Antifungal Activity of Quinazolinone Derivatives
6-Fluoro-4-quinazolinol and its derivatives were studied for their antifungal activities. These compounds showed high efficacy against various fungi, offering potential applications in antifungal drug development (Xu et al., 2007).
Anti-metastatic Effects in Osteosarcoma
The compound LJJ-10, a 6-fluoro-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline, exhibited anti-metastatic activity in human osteosarcoma U-2 OS cells. It inhibited cell migration and invasion and showed potential as a chemotherapeutic agent (Chen et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-fluoro-3-(3-methylbutyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c1-8(2)5-6-16-12(17)10-7-9(14)3-4-11(10)15-13(16)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVPNAUKEZSSSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2410515.png)
![2-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2410517.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)





![7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B2410528.png)
![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)